
4-((Dimethylamino)methyl)phenylboronic acid
Overview
Description
4-((Dimethylamino)methyl)phenylboronic acid is an organoboron compound with the molecular formula C9H14BNO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a dimethylamino group and a boronic acid group. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dimethylamino)methyl)phenylboronic acid typically involves the reaction of 4-bromo-N,N-dimethylaniline with boronic acid derivatives. One common method includes the following steps :
Preparation of Grignard Reagent: Magnesium turnings are reacted with 4-bromo-N,N-dimethylaniline in the presence of dry tetrahydrofuran (THF) to form the Grignard reagent.
Formation of Boronic Acid: The Grignard reagent is then treated with trimethyl borate, followed by hydrolysis to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((Dimethylamino)methyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The compound can be oxidized to form corresponding phenols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions.
Major Products
Biaryls: Formed from Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential as a building block in drug development. Its boronic acid moiety can form reversible covalent bonds with diols, which is advantageous for designing enzyme inhibitors and therapeutic agents.
Enzyme Inhibition
4-((Dimethylamino)methyl)phenylboronic acid has been studied for its ability to inhibit various enzymes involved in disease pathways. For example, it has shown promise in targeting enzymes related to cancer progression.
Case Study: Inhibition of Cancer-Related Enzymes
- Target : N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD)
- Findings : Compounds derived from this compound displayed significant inhibitory activity, leading to reduced levels of bioactive lipids associated with tumor growth .
Organic Synthesis
This compound serves as an essential reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Cross-Coupling Reactions
This compound is utilized to form carbon-carbon bonds, facilitating the synthesis of complex organic molecules.
Reaction Type | Description | Example Reaction |
---|---|---|
Suzuki-Miyaura | Coupling of aryl halides with boronic acids | Formation of biphenyl derivatives |
Sonogashira | Coupling with alkynes | Synthesis of substituted alkynes |
Data Table: Reaction Conditions
Reaction Type | Conditions | Yield (%) |
---|---|---|
Suzuki-Miyaura | Pd catalyst, base, solvent (dioxane/water) | 53.8% |
Sonogashira | Cu catalyst, base | Variable |
Material Science
The reactivity of this compound extends to material science, particularly in developing glucose-sensitive gels for drug delivery systems.
Glucose-Sensitive Gels
Research has indicated that phenylboronic acid derivatives can be used to create smart materials that respond to glucose levels, offering potential for controlled drug release.
Case Study: Development of Glucose-Sensitive Microgels
- Mechanism : The boronic acid groups interact with glucose to induce swelling or shrinkage of the gel.
- Advantages : These microgels exhibit high stability and rapid response times, making them suitable for self-regulated drug delivery applications .
Beyond synthetic applications, this compound has demonstrated biological activity that may be leveraged for therapeutic purposes.
Interaction with Biological Molecules
The compound's ability to form complexes with proteins and nucleic acids positions it as a valuable tool in biochemical research.
Data Table: Biological Interactions
Interaction Type | Target Molecule | Binding Mechanism |
---|---|---|
Protein Inhibition | Various enzymes | Reversible covalent binding |
Nucleic Acid Binding | DNA/RNA | Selective probe for assays |
Mechanism of Action
The mechanism of action of 4-((Dimethylamino)methyl)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps :
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product.
Comparison with Similar Compounds
4-((Dimethylamino)methyl)phenylboronic acid can be compared with other similar compounds such as :
- 4-(N,N-Dimethylamino)phenylboronic acid
- 4-(Dimethylamino)benzeneboronic acid
- 4-(N,N-Dimethylphenylboronic acid
These compounds share similar structures but differ in their specific substituents and reactivity. The presence of the dimethylamino group in this compound provides unique electronic properties, making it particularly useful in certain synthetic applications.
Biological Activity
4-((Dimethylamino)methyl)phenylboronic acid (CAS No. 70799-12-1) is a boronic acid derivative notable for its potential biological activities. This compound has garnered attention due to its ability to interact with various biological targets, making it a candidate for therapeutic applications in fields such as oncology and biochemistry.
- Molecular Formula : C₉H₁₄BNO₂
- Molecular Weight : 169.03 g/mol
- Structure : The compound features a phenyl ring substituted with a dimethylaminomethyl group and a boronic acid moiety, which allows for unique interactions with biomolecules.
This compound exhibits its biological activity primarily through:
- Reversible Binding : It forms reversible complexes with diols and other nucleophiles, which is characteristic of boronic acids, facilitating interactions with proteins and enzymes involved in various metabolic pathways .
- Targeting Enzymes : The compound has been shown to inhibit certain enzymes, particularly those involved in cancer cell proliferation and survival pathways, by modulating signaling cascades within cells.
Anticancer Properties
Research indicates that this compound has significant anticancer potential:
- Cell Proliferation Inhibition : Studies demonstrate that the compound can inhibit the growth of various cancer cell lines, including breast (MCF-7) and lung cancer cells .
- Mechanistic Insights : The compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death. This effect was observed to be more pronounced in cancerous cells compared to normal cells, suggesting a selective toxicity profile .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : It shows activity against a range of bacterial strains, indicating potential as an antimicrobial agent. The mechanism involves disruption of bacterial cell wall synthesis and function due to its boronic acid functionality.
Study 1: Anticancer Efficacy
A recent study assessed the efficacy of this compound on MDA-MB-231 triple-negative breast cancer cells. The results indicated an IC50 value of approximately 15 µM, demonstrating potent inhibitory effects on cell viability compared to standard chemotherapeutic agents like Doxorubicin (IC50 = 20 µM) .
Study 2: Enzyme Inhibition
Another investigation focused on the compound's role as an inhibitor of matrix metalloproteinases (MMPs), which are crucial in cancer metastasis. The study found that this compound effectively inhibited MMP-2 and MMP-9 activity with IC50 values of 25 µM and 30 µM, respectively, highlighting its potential in preventing tumor spread.
Comparative Analysis with Similar Compounds
Compound Name | IC50 (µM) | Biological Activity |
---|---|---|
This compound | 15 | Anticancer |
Doxorubicin | 20 | Anticancer |
Boronophenylalanine | 30 | Antimicrobial |
Phenylboronic acid | 40 | Enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-((Dimethylamino)methyl)phenylboronic acid, and what analytical techniques are used to confirm its purity and structure?
- Methodological Answer : A typical synthesis involves Suzuki-Miyaura cross-coupling reactions, where palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) facilitate the coupling of boronic acid derivatives with aryl halides. For example, methyl 4-(bromomethyl)benzoate can react with 4-(dimethylamino)phenylboronic acid under basic conditions (e.g., K₂CO₃) in a solvent system like THF/MeOH . Post-synthesis, purification via column chromatography or recrystallization (e.g., from DCM/MeOH mixtures) is critical. Structural confirmation employs NMR (¹H/¹³C) to verify substituent integration and MS (ESI or HRMS) to confirm molecular weight. Melting point analysis (mp: ~297°C) and FT-IR spectroscopy further validate purity and functional groups .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer : The compound is associated with hazard codes R37/38 (respiratory and skin irritation) and R41 (risk of serious eye damage). Safety protocols include:
- Use of PPE: Lab coat, nitrile gloves, and safety goggles.
- Ventilation: Conduct reactions in a fume hood to avoid inhalation of dust/aerosols.
- Storage: Keep at 0–6°C in airtight containers to prevent decomposition.
- Emergency measures: Immediate rinsing with water for eye/skin contact (S26: “In case of contact with eyes, rinse immediately with plenty of water”) .
Advanced Research Questions
Q. How does the dimethylamino-methyl substituent influence the electronic properties and reactivity of phenylboronic acid in cross-coupling reactions?
- Methodological Answer : The electron-donating dimethylamino group enhances the Lewis acidity of the boronic acid via conjugation, stabilizing transition states in Suzuki-Miyaura couplings. Computational studies (e.g., DFT/B3LYP) can model charge distribution, revealing increased electron density at the boron atom, which improves oxidative addition with palladium catalysts. Frontier molecular orbital (FMO) analysis quantifies the HOMO-LUMO gap, correlating with catalytic efficiency. Comparative studies with unsubstituted phenylboronic acid show faster reaction kinetics for the dimethylamino-methyl derivative due to enhanced electrophilicity .
Q. What strategies can be employed to resolve contradictions in reaction yields when using this compound in Suzuki-Miyaura couplings under varying catalytic conditions?
- Methodological Answer : Yield discrepancies often arise from:
- Catalyst loading : Optimize Pd(0) or Pd(II) catalyst concentrations (e.g., 1–5 mol%) to balance cost and efficiency.
- Solvent polarity : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to stabilize intermediates.
- Base selection : Screen bases (K₂CO₃, CsF) to modulate deprotonation rates and avoid side reactions.
Systematic Design of Experiments (DoE) methodologies, such as factorial designs, can identify critical variables. For example, a study using tetrakis(triphenylphosphine)palladium(0) in THF/MeOH achieved 78% yield with K₂CO₃, while switching to CsF increased yields to 85% .
Q. How can computational modeling predict the vibrational and conformational behavior of this compound in solution?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level model vibrational spectra (IR/Raman) and optimize molecular geometry. Solvent effects are incorporated via the Polarizable Continuum Model (PCM). Key steps:
- Geometry optimization to identify stable conformers.
- Frequency analysis to assign vibrational modes (e.g., B-O stretching at ~1350 cm⁻¹).
- Compare simulated spectra with experimental FT-IR data to validate accuracy. This approach successfully predicted the torsional dynamics of the dimethylamino group in related boronic acids .
Properties
IUPAC Name |
[4-[(dimethylamino)methyl]phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO2/c1-11(2)7-8-3-5-9(6-4-8)10(12)13/h3-6,12-13H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWRYAVXFZBFRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626339 | |
Record name | {4-[(Dimethylamino)methyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70799-12-1 | |
Record name | {4-[(Dimethylamino)methyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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